3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
96238-95-8 |
|---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-8-4-2-7(3-5-8)15-14(21)13(20)11-9(17)6-10(18)12(19)16(11)23-15/h2-6,17-19,21H,1H3 |
InChI Key |
JENUDBBUZMVAMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthesis Pathway in Plants
The biosynthesis of flavonoids, including 3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, follows the general flavonoid biosynthetic pathway starting from primary metabolites:
- Shikimate Pathway: Produces chorismic acid, which is converted to phenylalanine.
- Phenylpropanoid Pathway: Phenylalanine is converted to trans-cinnamic acid by phenylalanine-ammonia lyase, then to 4-coumaric acid by cinnamate-4-hydroxylase, and finally to 4-coumaroyl-CoA by 4-coumarate-CoA ligase.
- Flavonoid Pathway: Chalcone synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form tetrahydroxy chalcone, which is then isomerized to flavanone by chalcone-flavanone isomerase. Subsequent enzymatic modifications, including hydroxylations and methylations, yield flavonols such as herbacetin derivatives.
This natural biosynthesis involves multiple enzymatic steps and specific hydroxylation patterns to yield the tetrahydroxy substitution on the benzopyran ring and the methoxy substitution on the phenyl ring.
Chemical Synthesis Methods
General Synthetic Strategy
The chemical synthesis of 3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves:
- Construction of the benzopyranone core (4H-1-benzopyran-4-one)
- Introduction of hydroxy groups at positions 3, 5, 7, and 8
- Attachment of the 4-methoxyphenyl group at position 2
Key Synthetic Steps
- Starting Materials: Commonly used precursors include hydroxy-substituted benzaldehydes and acetophenones with methoxy groups.
- Ring Closure: Formation of the benzopyranone ring via aldol condensation or Claisen-Schmidt condensation, followed by cyclization.
- Hydroxylation and Methylation: Hydroxyl groups are introduced through selective hydroxylation reactions. Methylation of hydroxy groups to form methoxy substituents is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Demethylation Techniques: Hydroiodic acid treatment is used to selectively demethylate methyl ethers to hydroxy groups, as described in flavonol derivatives preparation.
Example from Patent Literature
A related synthetic approach involves the preparation of benzopyran derivatives with methoxyphenyl substitution, using:
- Ring Closing Metathesis: A key step for ring formation catalyzed by Grubbs' catalysts (II) in solvents like dichloromethane.
- Base-Mediated Reactions: Use of strong bases such as potassium tert-butoxide in tetrahydrofuran solvent for coupling reactions.
- Intermediate Preparation: Starting from hydroxybenzaldehydes and methoxyacetophenones to build the substituted benzopyran scaffold.
Experimental Preparation and Purification
Extraction from Natural Sources
- Extraction from plant material involves solvent extraction (ethanol or methanol-water mixtures), ultrasonication, and centrifugation to isolate crude flavonoid extracts.
- Further purification is done by solvent partitioning (ethyl ether, n-butanol) and recrystallization from aqueous ethanol to obtain pure flavonol crystals.
Purification Techniques
- Use of activated carbon treatment to remove impurities.
- Repeated recrystallization from 50% aqueous ethanol ensures high purity.
- Chromatographic separation (paper chromatography or preparative chromatography) is used to separate flavonoid components and derivatives.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted flavonoid derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which can help in combating oxidative stress in cells. This is particularly relevant in the development of supplements aimed at preventing chronic diseases associated with oxidative damage.
-
Anti-inflammatory Effects
- Research indicates that this flavonoid can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.
-
Anticancer Potential
- Studies have shown that 3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Cosmetic Applications
-
Skin Care Formulations
- The compound is utilized in cosmetic formulations for its skin-soothing and anti-aging properties. It helps in reducing skin inflammation and promoting skin hydration.
-
Sun Protection
- Due to its ability to absorb UV radiation, this flavonoid is incorporated into sunscreen products to enhance their protective effects against harmful UV rays.
Food Science Applications
-
Natural Preservative
- The antioxidant properties of this compound make it suitable for use as a natural preservative in food products, extending shelf life while maintaining nutritional quality.
-
Flavor Enhancer
- Its unique flavor profile allows for its application as a flavor enhancer in various food products, particularly in beverages and confectionery.
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidant supplements | Reduces oxidative stress |
| Anti-inflammatory treatments | Alleviates symptoms of inflammation | |
| Anticancer agents | Induces cancer cell apoptosis | |
| Cosmetics | Skin care formulations | Soothes skin; anti-aging effects |
| Sun protection products | Enhances UV protection | |
| Food Science | Natural preservatives | Extends shelf life |
| Flavor enhancers | Improves taste profiles |
Case Studies
- Antioxidant Study :
- Anti-inflammatory Research :
- Cosmetic Efficacy :
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three structurally analogous flavonoids:
Key Differences and Implications
Methoxy vs. Herbacetin’s additional hydroxyl group (4′-OH) increases hydrogen-bonding capacity, which may enhance antioxidant activity but reduce metabolic stability .
Biological Activity: Tamarixetin (4′-O-methylquercetin) shares the 4-methoxyphenyl substitution but has fewer hydroxyl groups (lacking 8-OH). This reduces its radical-scavenging activity compared to the target compound but improves pharmacokinetic profiles .
Biological Activity
3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
- Molecular Formula : C16H12O6
- Molecular Weight : 300.26 g/mol
- CAS Number : 491-54-3
Antioxidant Activity
Research indicates that 3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Inhibition of DPPH radical by 85% at 50 µg/mL concentration. | |
| ABTS Assay | Exhibited IC50 value of 30 µg/mL, indicating strong radical scavenging ability. |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
| Study | Model | Results |
|---|---|---|
| Mouse model of arthritis | Reduced paw swelling by 40% after treatment with 10 mg/kg body weight. | |
| RAW 264.7 macrophages | Decreased TNF-alpha and IL-6 levels significantly. |
Anticancer Properties
Numerous studies have investigated the anticancer potential of this flavonoid. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways including caspase activation and mitochondrial dysfunction.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase-3 activation. |
| Melanoma (A375) | 20 | Inhibition of cell proliferation and induction of G1 phase arrest. |
The biological activities of 3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one can be attributed to its ability to modulate various signaling pathways:
- Nrf2 Pathway Activation : Enhances the expression of antioxidant genes.
- NF-kB Inhibition : Reduces inflammation by inhibiting the NF-kB signaling pathway.
- MAPK Pathway Modulation : Alters cell survival and apoptosis pathways.
Case Studies
-
Case Study on Melanoma Treatment :
A study published in the International Journal of Biology and Chemistry demonstrated that this compound significantly inhibited the growth of melanoma cells (VMM917) with a selective cytotoxic effect compared to normal cells . The study highlighted its potential as a novel therapeutic agent in melanoma therapy. -
Chronic Inflammation Model :
Another research article assessed the anti-inflammatory effects in a chronic inflammation model using lipopolysaccharide (LPS)-stimulated macrophages . The findings indicated a marked reduction in inflammatory markers upon treatment with varying concentrations of the compound.
Q & A
Q. How can researchers confirm the identity and purity of 3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one?
- Methodological Answer :
- NMR : Assign peaks using 1H and 13C NMR, focusing on hydroxyl (δ 9–12 ppm) and methoxy (δ ~3.8 ppm) protons. 2D NMR (COSY, HMBC) resolves substitution patterns on the benzopyranone core .
- Mass Spectrometry : High-resolution MS (HRMS) in negative ion mode confirms molecular weight (expected [M-H]⁻: m/z 331.06 for C₁₆H₁₂O₇). Validate with isotopic patterns .
Q. What experimental strategies are recommended for synthesizing this compound?
- Methodological Answer :
- Base Structure Synthesis : Start with a flavone backbone (e.g., apigenin analog) via the Algar-Flynn-Oyamada reaction. Introduce hydroxyl groups at positions 3,5,7,8 via selective protection/deprotection (e.g., using boronic acid coupling or enzymatic hydroxylation) .
- Methoxy Group Incorporation : Protect the 4-hydroxyphenyl precursor with methyl iodide under alkaline conditions. Verify substitution via TLC and LC-MS .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in methanol/water .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. Suitable for crystalline derivatives .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches to confirm tautomeric forms .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize 3D geometry .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Derivative Synthesis : Modify hydroxyl/methoxy groups systematically. For example, acetylate hydroxyls to assess hydrophobicity effects on bioavailability .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., OSCC) to correlate substituent positions (e.g., methoxy at 4-phenyl vs. hydroxyl at C8) with activity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA topoisomerases). Validate with SPR or ITC binding studies .
Q. What strategies address conflicting toxicity data reported in safety assessments?
- Methodological Answer :
- Dose-Response Studies : Perform acute toxicity assays (OECD 423) in rodents to clarify discrepancies in oral LD50 values (e.g., reported Class 4 vs. Class 3 toxicity) .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone intermediates from oxidation) that may explain variability in ecotoxicity data .
- Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., OECD 471 for mutagenicity) .
Q. How can researchers optimize stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Lyophilization enhances shelf life for aqueous solutions .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV checks for degradation products (e.g., demethylation or ring-opening) .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations to inhibit aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
